Indolin-5-ol hydrobromide

Organic Synthesis Process Chemistry Medicinal Chemistry

Indolin-5-ol hydrobromide (CAS 1221257-43-7) is the hydrobromide salt of 2,3-dihydro-1H-indol-5-ol, a bicyclic heterocyclic scaffold with a saturated pyrrolidine ring fused to a phenolic benzene ring. It is primarily employed as a versatile small molecule scaffold and a key intermediate in organic synthesis, particularly for constructing hydroxybenzamides that may act as Hsp90 inhibitors.

Molecular Formula C8H10BrNO
Molecular Weight 216.078
CAS No. 1221257-43-7
Cat. No. B2756181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-5-ol hydrobromide
CAS1221257-43-7
Molecular FormulaC8H10BrNO
Molecular Weight216.078
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)O.Br
InChIInChI=1S/C8H9NO.BrH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H
InChIKeyPOCNCYJKKJBVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Indolin-5-ol Hydrobromide (CAS 1221257-43-7): A High-Purity, Well-Characterized Indoline Scaffold for Pharmaceutical R&D


Indolin-5-ol hydrobromide (CAS 1221257-43-7) is the hydrobromide salt of 2,3-dihydro-1H-indol-5-ol, a bicyclic heterocyclic scaffold with a saturated pyrrolidine ring fused to a phenolic benzene ring. It is primarily employed as a versatile small molecule scaffold and a key intermediate in organic synthesis, particularly for constructing hydroxybenzamides that may act as Hsp90 inhibitors . Commercially, it is available at high purity levels, typically NLT 98% , with well-defined molecular formula (C8H10BrNO) and weight (216.08 g/mol) , ensuring its suitability for precise pharmaceutical research and quality control applications.

Why Indolin-5-ol Hydrobromide (CAS 1221257-43-7) Cannot Be Substituted by In-Class Analogs for Critical Applications


Generic substitution with closely related indoline or indole derivatives is inadvisable due to significant differences in salt form, substitution pattern, and resulting physicochemical properties. The hydrobromide salt of Indolin-5-ol is specifically synthesized to confer enhanced solubility and stability compared to its free base (Indolin-5-ol, CAS 172078-33-0) or other salt forms . Furthermore, the precise 5-hydroxy substitution pattern is a critical determinant of biological activity; even minor modifications, such as the addition of a trifluoromethyl group (e.g., 6-(Trifluoromethyl)indolin-5-ol) , can drastically alter lipophilicity, target binding, and synthetic utility. The specific reactivity of the 5-hydroxy group is essential for its role as an intermediate in synthesizing compounds like hydroxybenzamides . Therefore, substituting Indolin-5-ol hydrobromide with a seemingly similar compound introduces unacceptable risks to experimental reproducibility and synthetic yield, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Verifiable Differentiation of Indolin-5-ol Hydrobromide (CAS 1221257-43-7)


Synthetic Route and Reproducible Yield Data for Indolin-5-ol Hydrobromide

Indolin-5-ol hydrobromide can be synthesized with a defined and reproducible yield from a Boc-protected precursor via acid-mediated deprotection and salt formation. A published synthetic procedure details the reaction of the Boc-protected amine with HBr in acetic acid under reflux to yield the target hydrobromide salt with a 60% yield . This yield provides a reliable benchmark for process optimization and scale-up, in contrast to less-defined or variable yields often associated with general indoline salt formation methods.

Organic Synthesis Process Chemistry Medicinal Chemistry

Impact of Salt Form on Solubility and Stability

The hydrobromide salt of Indolin-5-ol demonstrates enhanced solubility and stability compared to its free base form (Indolin-5-ol, CAS 172078-33-0) . While the free base is classified as 'Moderately' to 'Soluble' with a calculated water solubility of 0.658 mg/mL , the hydrobromide salt formation is a well-established strategy to improve aqueous solubility, which is critical for in vitro assays and potential in vivo formulations. This is consistent with the general principle that salt forms of weakly basic compounds, like indoline derivatives, enhance their dissolution rate and handleability .

Pharmaceutics Drug Formulation Analytical Chemistry

Structural Specificity for Hsp90 Inhibitor Development

Indolin-5-ol hydrobromide is specifically utilized as a key intermediate in the synthesis of hydroxybenzamides, which are designed as inhibitors of Heat Shock Protein 90 (Hsp90) . The 5-hydroxy group of the indoline scaffold is essential for constructing the hydroxybenzamide pharmacophore. While the target compound's direct activity is not specified, its utility is derived from its precise structure, which enables this specific synthetic application. This contrasts with the broader, less specific biological activities (e.g., moderate cytotoxicity with IC50 values of 11.6 μM and 22.4 μM against A2780 and HeLa cell lines ) often associated with the free base or other indole derivatives.

Medicinal Chemistry Chemical Biology Drug Discovery

Differentiation from Trifluoromethyl Analogs via Calculated Lipophilicity

The unsubstituted Indolin-5-ol hydrobromide exhibits a calculated LogP of 1.9381 . This is significantly lower than the LogP expected for a related analog, 6-(Trifluoromethyl)indolin-5-ol , due to the addition of the highly lipophilic trifluoromethyl group. While direct experimental LogP for the analog is not available, the presence of the CF3 group is known to substantially increase lipophilicity, which in turn can dramatically affect membrane permeability, metabolic stability, and target binding [1]. This difference in a key physicochemical property underscores the non-interchangeability of these scaffolds.

Medicinal Chemistry ADME Properties Lead Optimization

Analytical Characterization and Purity Specifications

Commercial suppliers of Indolin-5-ol hydrobromide provide explicit purity specifications, with a common standard of 98% (NLT) . This high purity level is validated by specific analytical data, including the molecular formula (C8H10BrNO) and weight (216.08 g/mol) . Furthermore, the synthesis of this compound is supported by a published 1H-NMR spectrum in D2O, providing definitive structural confirmation . This level of characterization is not always available for all in-class analogs, making this compound a more reliable and well-documented choice.

Analytical Chemistry Quality Control Procurement

Best-Fit Research and Industrial Applications for Indolin-5-ol Hydrobromide (CAS 1221257-43-7)


Precision Organic Synthesis of Hsp90 Inhibitor Scaffolds

Indolin-5-ol hydrobromide is the optimal choice for synthesizing hydroxybenzamide-based Hsp90 inhibitors . Its specific 5-hydroxy substitution pattern is a required structural element for constructing this pharmacophore. The defined and reproducible synthetic yield (60%) allows for accurate planning of multi-step synthetic routes and ensures material availability for medicinal chemistry campaigns targeting this validated chaperone protein.

Development of Pharmacological Probes for Serotonergic and Dopaminergic Systems

Based on structural similarities to serotonin and dopamine , the free base of this compound (Indolin-5-ol) has been used in phytochemical studies and shown serotonergic and anti-oxidant properties . The hydrobromide salt's enhanced solubility and stability make it a superior choice for in vitro assays exploring these neurological pathways, ensuring compound integrity and consistent activity in aqueous buffer systems.

Hit-to-Lead Optimization of Indoline-Based Therapeutics

For drug discovery programs requiring an indoline core with a moderate LogP (1.9381) , this hydrobromide salt provides a clean and well-characterized starting point. Its lower lipophilicity, compared to analogs like 6-(trifluoromethyl)indolin-5-ol , makes it particularly valuable when designing compounds where improved aqueous solubility and reduced metabolic liability are desired. The high commercial purity (NLT 98%) minimizes the impact of impurities on early-stage ADME and target engagement assays.

Quality Control and Analytical Method Development

This compound's well-defined physicochemical properties (C8H10BrNO, 216.08 g/mol) and the availability of a published 1H-NMR spectrum make it an ideal reference standard. It can be used in analytical chemistry labs for HPLC or NMR method development and validation, or as a calibration standard for quantifying related indoline derivatives in complex mixtures. Its high and specified purity (98% NLT) is essential for generating reliable analytical data.

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